molecular formula C10H22N2O B593255 1-(2-Ethoxyethyl)-4-ethylpiperazine CAS No. 131028-06-3

1-(2-Ethoxyethyl)-4-ethylpiperazine

Cat. No.: B593255
CAS No.: 131028-06-3
M. Wt: 186.299
InChI Key: CJARCZGMLYGCMS-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-4-ethylpiperazine is a piperazine derivative featuring a 2-ethoxyethyl group at the 1-position and an ethyl group at the 4-position. This compound serves as a key intermediate in synthesizing pharmacologically active molecules, including CNS depressants and myelostimulatory agents . Its structural versatility allows for diverse biological interactions, making it a focal point in medicinal chemistry research.

Properties

CAS No.

131028-06-3

Molecular Formula

C10H22N2O

Molecular Weight

186.299

IUPAC Name

1-(2-ethoxyethyl)-4-ethylpiperazine

InChI

InChI=1S/C10H22N2O/c1-3-11-5-7-12(8-6-11)9-10-13-4-2/h3-10H2,1-2H3

InChI Key

CJARCZGMLYGCMS-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CCOCC

Origin of Product

United States

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine (Compound 4)

  • Substituents : 2-Methoxyphenyl at 1-position; piperidin-4-yl at 4-position.
  • Synthesis: Prepared via reductive amination using NaBH3CN in methanol (pH 7) .
  • Comparison : The ethoxyethyl group in this compound offers greater lipophilicity than the methoxyphenyl group, possibly enhancing CNS penetration but reducing receptor specificity .

1-(2-Ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine

  • Substituents : Ethoxyethyl at 1-position; ethynyl and benzoyloxy at 4-position.
  • Activity : Demonstrates superior local anesthetic efficacy (2× infiltration anesthesia, 30% conduction anesthesia) compared to its hydrochloride salt form. Enhanced activity is attributed to cyclodextrin inclusion complexes improving solubility .

1-(2-Ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl Propionate (EPPP)

  • Substituents : Ethoxyethyl at 1-position; pentynyl and propionate ester at 4-position.
  • Synthesis : Derived from 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-ol .
  • Activity : Shows promise in resolving aseptic inflammation and mitigating heavy metal toxicity, likely due to esterase-sensitive propionate release .

1-(2-Ethoxyethyl)-4-octynyl-4-acyloxypiperidines (BIV-71, BIV-81)

  • Substituents : Ethoxyethyl at 1-position; octynyl and acyloxy (propionyl/benzoyl) at 4-position.
  • Activity: Myelostimulatory activity exceeds levamisole (a standard immunostimulant) in cyclodextrin complexes, with reduced acute toxicity .
  • Comparison : The absence of acyloxy groups in this compound limits myelostimulation but simplifies its pharmacokinetic profile .

1-(3-Bromophenylsulfonyl)-4-ethylpiperazine

  • Substituents : Bromophenylsulfonyl at 1-position; ethyl at 4-position.
  • Comparison : The ethoxyethyl group in this compound offers better solubility than the bromophenylsulfonyl group, which may improve bioavailability .

Comparative Data Table

Compound Name Key Substituents Pharmacological Activity Reference ID
This compound 2-Ethoxyethyl, ethyl Intermediate for CNS agents
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 2-Methoxyphenyl, piperidin-4-yl Serotonin/dopamine receptor affinity
1-(2-Ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine Ethoxyethyl, ethynyl-benzoyloxy Local anesthesia enhancement
EPPP Ethoxyethyl, pentynyl-propionate Anti-inflammatory, detoxification
BIV-71/BIV-81 Ethoxyethyl, octynyl-acyloxy Myelostimulation
1-(3-Bromophenylsulfonyl)-4-ethylpiperazine Bromophenylsulfonyl, ethyl Kinase/receptor modulation

Key Findings

Substituent Impact : Ethoxyethyl groups enhance lipophilicity and CNS penetration, while aryl or sulfonyl groups improve receptor specificity .

Synthetic Routes : Reductive amination (NaBH3CN) and cyclodextrin complexation are common strategies to optimize activity .

Pharmacological Trade-offs : Esters (e.g., BIV-71, EPPP) offer tailored drug release but increase metabolic complexity, whereas simpler derivatives like this compound prioritize stability .

Toxicity : Cyclodextrin formulations reduce acute toxicity in myelostimulatory agents, a consideration for future derivatives of the target compound .

Preparation Methods

Halogen Replacement

Diethanolamine undergoes halogenation with thionyl chloride (SOCl₂) to form 2,2'-dichlorodiethylamine hydrochloride. Reaction conditions:

  • Temperature : 0–5°C to control exothermicity.

  • Yield : 92% after recrystallization from ethyl acetate.

Acylation with Ethyl Chloroformate

The dichloro intermediate reacts with ethyl chloroformate in dichloromethane, forming a bis-carbamate derivative. Key parameters:

  • Stoichiometry : 2.1 equivalents of ethyl chloroformate ensure complete acylation.

  • Catalyst : Triethylamine (1.2 equivalents) neutralizes HCl byproducts.

Cyclization to Piperazine

Heating the bis-carbamate derivative at 140°C in xylene induces cyclization, yielding 1-(2-ethoxyethyl)-4-ethylpiperazine. The ethoxy group is introduced concurrently by substituting one carbamate with ethanol during workup.

Advantages Over Alkylation Routes :

  • Purity : Cyclization minimizes disubstitution byproducts (<2% vs. 8–12% in alkylation).

  • Scalability : Continuous flow systems achieve 90% yield at kilogram-scale production.

Industrial Production and Process Optimization

Solvent Selection

SolventBoiling Point (°C)Reaction Rate (k, h⁻¹)Byproduct Formation (%)
Methanol64.70.4512.3
Toluene110.60.285.1
Dimethylformamide1530.6218.9

Polar aprotic solvents like DMF accelerate reactions but increase side products, making toluene ideal for large-scale synthesis.

Catalytic Approaches

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Sequential Alkylation7298.5120High
Diethanolamine Route9099.295Moderate
Catalytic Coupling7897.8310Low

The diethanolamine route offers superior yield and cost-efficiency but requires specialized equipment for high-temperature cyclization. Sequential alkylation remains preferred for small-batch pharmaceutical synthesis due to flexibility in intermediate purification .

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